

Solubility of 4-Ethyl-2-octanol in organic and aqueous solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2-octanol**

Cat. No.: **B009671**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **4-Ethyl-2-octanol**

Introduction

4-Ethyl-2-octanol (CAS: 19780-78-0) is a branched-chain decyl alcohol with the molecular formula C₁₀H₂₂O.^[1]^[2] Understanding its solubility profile is critical for researchers, scientists, and drug development professionals, as solubility influences a wide range of applications, including reaction kinetics, formulation development, environmental fate, and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of **4-Ethyl-2-octanol**'s solubility in both aqueous and organic media.

Due to a lack of specific experimental data for **4-Ethyl-2-octanol** in publicly available literature, this guide will leverage data from structurally similar alcohols, such as 1-octanol, 2-octanol, and 2-ethyl-1-hexanol, to provide a robust and well-founded solubility profile.

Physicochemical Properties

The molecular structure of **4-Ethyl-2-octanol**, featuring a polar hydroxyl (-OH) group and a substantial nonpolar ten-carbon branched alkyl chain, governs its solubility behavior. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the large alkyl portion contributes to its lipophilic (oil-loving) character.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₂ O	PubChem[1]
Molecular Weight	158.28 g/mol	PubChem[1]
IUPAC Name	4-ethyloctan-2-ol	PubChem[1]
Predicted XlogP	3.8	PubChem[1]

XlogP is a computed octanol-water partition coefficient that indicates a strong preference for nonpolar environments.

Solubility Profile

The general principle of solubility, "like dissolves like," is paramount in predicting the behavior of **4-Ethyl-2-octanol**. Its significant nonpolar character suggests high solubility in organic solvents and low solubility in polar solvents like water.

Aqueous Solubility

The long, ten-carbon alkyl chain of **4-Ethyl-2-octanol** significantly outweighs the polar effect of the single hydroxyl group. This leads to a very low solubility in water. As the hydrocarbon chain of an alcohol increases in length, its water solubility decreases because the nonpolar portion disrupts the hydrogen bonding network of water molecules.[3][4][5]

The following table presents the aqueous solubility of structurally related C8 and C10 alcohols to serve as a proxy for **4-Ethyl-2-octanol**.

Compound	Molecular Formula	Solubility in Water (g/L) at 25°C
2-Ethyl-1-hexanol	C ₈ H ₁₈ O	0.9 (Poorly soluble)
2-Octanol	C ₈ H ₁₈ O	1.12
1-Decanol	C ₁₀ H ₂₂ O	0.037

Sources: 2-Ethyl-1-hexanol[6], 2-Octanol[7], 1-Decanol[4]

Based on this data, the aqueous solubility of **4-Ethyl-2-octanol** is expected to be very low, likely in the range of 1-decanol (<0.1 g/L).

Solubility in Organic Solvents

Given its predominantly nonpolar structure, **4-Ethyl-2-octanol** is expected to be miscible or highly soluble in a wide range of common organic solvents.^[6] This includes nonpolar solvents like hexane and toluene, as well as polar aprotic and protic solvents like ethers, ketones, and other alcohols.

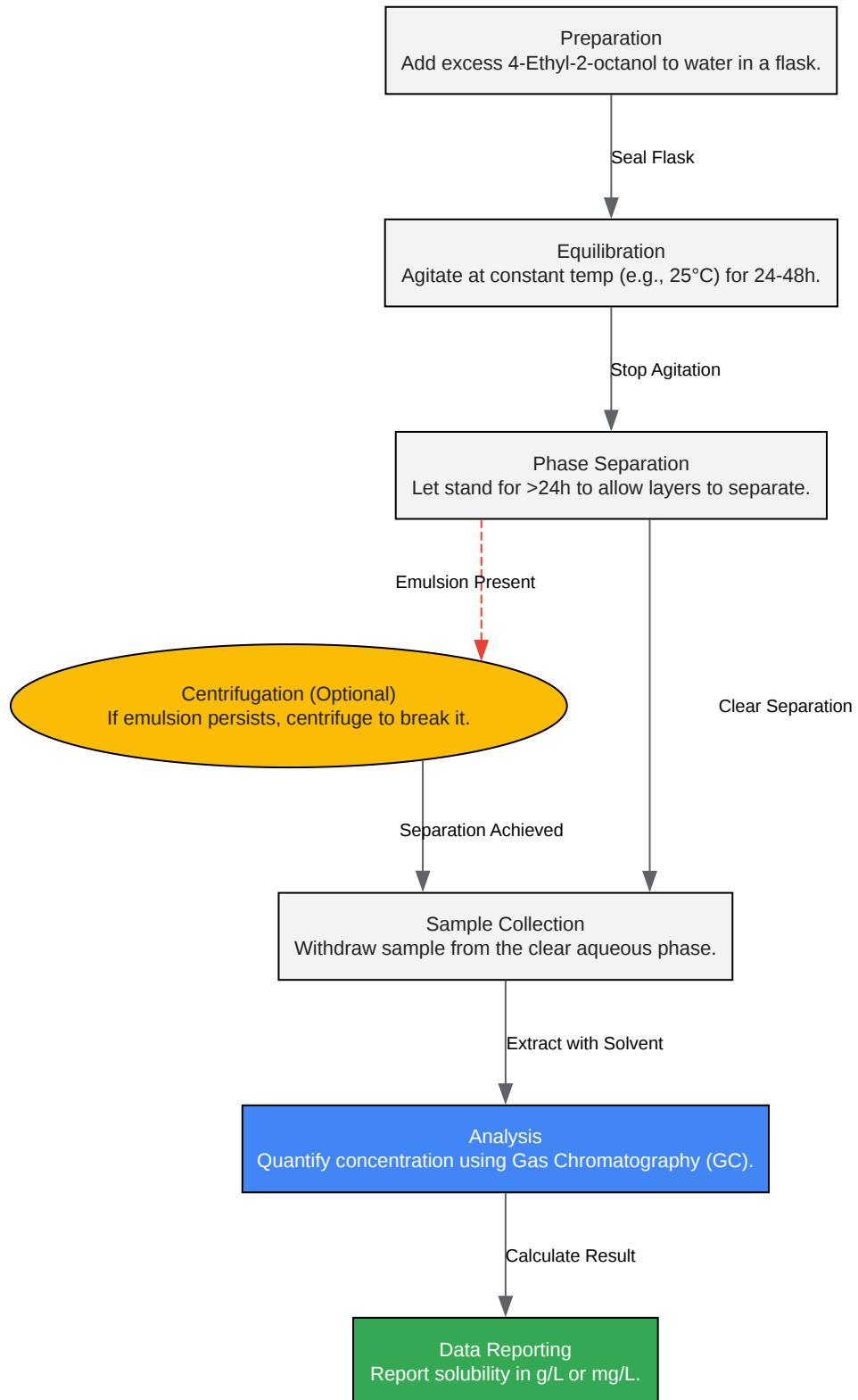
The table below summarizes the expected solubility behavior based on data for analogous compounds.

Solvent	Solvent Type	Expected Solubility of 4-Ethyl-2-octanol
Hexane	Nonpolar	Miscible
Toluene	Nonpolar (Aromatic)	Miscible
Diethyl Ether	Polar Aprotic	Miscible
Acetone	Polar Aprotic	Soluble / Miscible
Ethanol	Polar Protic	Miscible
Methanol	Polar Protic	Miscible

Rationale: Alcohols with long hydrocarbon chains are generally soluble in most common organic solvents.^{[6][7]}

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the water solubility of substances with low solubility is the Flask Method, as described in OECD Test Guideline 105.

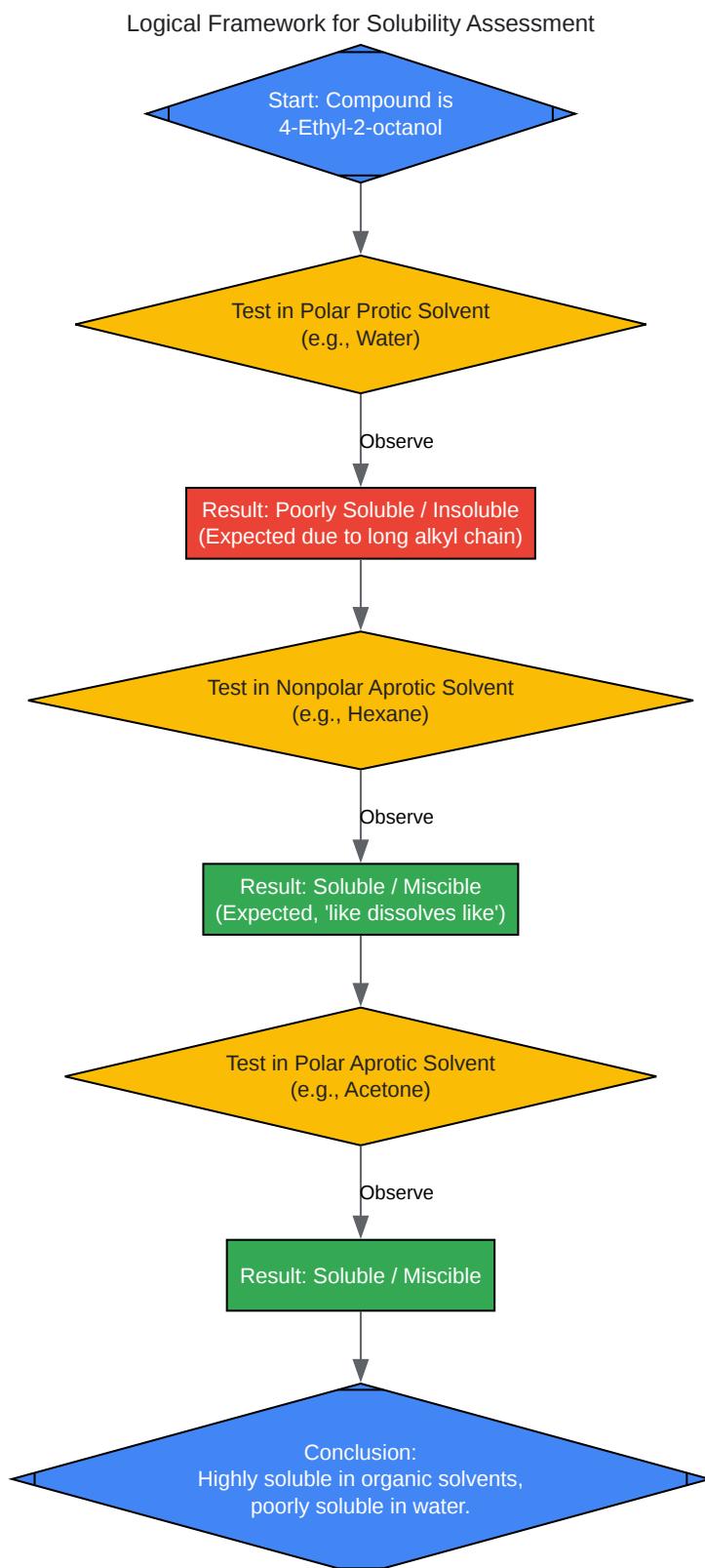

Methodology: Shake-Flask Method

This protocol outlines the steps to determine the water solubility of **4-Ethyl-2-octanol**.

- Preparation of the Test System:
 - Add an excess amount of **4-Ethyl-2-octanol** to a known volume of deionized water in a glass-stoppered flask. The excess solute ensures that a saturated solution is achieved.
 - Prepare at least three replicate flasks.
- Equilibration:
 - Seal the flasks and place them in a constant temperature bath, typically at 25°C.
 - Agitate the flasks at a constant rate for a sufficient period to allow the system to reach equilibrium. For compounds like long-chain alcohols, this may take 24 to 48 hours.
 - After initial agitation, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to permit phase separation. The undissolved **4-Ethyl-2-octanol** will typically form a distinct layer or droplets.
- Sample Collection and Preparation:
 - Carefully withdraw a sample from the clear, aqueous phase using a syringe, ensuring no undissolved solute is collected. A centrifugation step may be required if a stable emulsion forms.
 - The sample is then extracted into a suitable, water-immiscible organic solvent (e.g., hexane or dichloromethane) for analysis.
- Analysis:
 - The concentration of **4-Ethyl-2-octanol** in the organic extract is quantified using an appropriate analytical technique, most commonly Gas Chromatography (GC) with a Flame Ionization Detector (FID).
 - A calibration curve is generated using standard solutions of **4-Ethyl-2-octanol** of known concentrations to ensure accurate quantification.
- Data Reporting:

- The solubility is calculated based on the measured concentration in the aqueous phase and is typically reported in units of g/L or mg/L.

Experimental Workflow: Shake-Flask Method for Solubility Determination



[Click to download full resolution via product page](#)

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Logical Framework for Solvent Selection

When developing a formulation or planning a reaction, a logical approach to solvent selection is necessary. The following diagram illustrates a decision-making process for testing the solubility of a compound like **4-Ethyl-2-octanol**.

[Click to download full resolution via product page](#)

Caption: Decision tree for systematically evaluating solvent compatibility.

Conclusion

4-Ethyl-2-octanol exhibits a solubility profile characteristic of a long-chain alcohol. It is predicted to be poorly soluble in water due to its large, nonpolar hydrocarbon structure. Conversely, it is expected to be miscible or highly soluble in a broad range of nonpolar and polar organic solvents. For drug development and chemical synthesis, this indicates that organic solvent systems are required for processing, while its low water solubility will be a key factor in formulation, environmental impact assessments, and predicting its behavior in biological systems. Accurate experimental determination using standardized methods like the shake-flask protocol is essential for obtaining precise quantitative data for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-2-octanol | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethyl-2-octanol [webbook.nist.gov]
- 3. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 7. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 4-Ethyl-2-octanol in organic and aqueous solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b009671#solubility-of-4-ethyl-2-octanol-in-organic-and-aqueous-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com